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Abstract
Elaidic acid (C18:1 trans-9) is the most prevalent trans fatty acid (TFA) found in industrially

processed foods derived from partially hydrogenated vegetable oils (PHOs). Its linear

molecular structure, a consequence of the trans configuration of its double bond, distinguishes

it from its cis-isomer, oleic acid, and imparts properties similar to saturated fats. This structural

difference is fundamental to its distinct metabolic and physiological effects. Extensive research

has demonstrated a strong association between the consumption of elaidic acid and an

increased risk of cardiovascular disease, primarily through its adverse effects on blood lipid

profiles, including the elevation of low-density lipoprotein (LDL) cholesterol and the reduction of

high-density lipoprotein (HDL) cholesterol.[1][2][3][4][5] Mechanistically, elaidic acid has been

shown to induce hepatic lipogenesis, promote systemic inflammation and oxidative stress, and

trigger cellular apoptosis through endoplasmic reticulum stress. This whitepaper provides a

comprehensive technical overview of elaidic acid as a food component, detailing its chemical

properties, food sources, metabolic fate, and the molecular pathways through which it impacts

human health. It includes summaries of quantitative data, detailed experimental protocols from

key studies, and visualizations of critical signaling pathways to serve as a resource for the

scientific community.
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Elaidic acid is a monounsaturated trans fatty acid, chemically identified as (E)-octadec-9-enoic

acid.[6][7] It shares the same chemical formula as oleic acid, C18H34O2, but differs in the

stereochemistry of the double bond at the ninth carbon position.[8] While oleic acid has a 'cis'

configuration, creating a kink in the fatty acid chain, elaidic acid's 'trans' configuration results

in a more linear, straight structure.[8] This conformation allows elaidic acid molecules to pack

more tightly, similar to saturated fatty acids, which explains its higher melting point (45 °C) and

its solid state at room temperature.[6][9]

First isolated in 1832, elaidic acid was primarily a laboratory product until its presence was

confirmed in beef fat.[9] Its main source in the human diet became industrially produced PHOs,

created by adding hydrogen to vegetable oils to increase their stability, shelf-life, and create a

semi-solid texture suitable for margarines, shortenings, and baked goods.[8][10] It also occurs

in small quantities in milk and meat from ruminant animals.[6][9][10]

Table 1: Chemical and Physical Properties of Elaidic Acid

Property Value Reference(s)

IUPAC Name (E)-octadec-9-enoic acid [6]

Common Name Elaidic acid [6]

Chemical Formula C18H34O2 [6][7]

Molar Mass 282.46 g/mol [6]

Appearance Colorless/white waxy solid [6][9]

Melting Point 44.5-45.5 °C [9][10]

Boiling Point 288 °C at 100 mmHg [9][10]

Solubility Insoluble in water [9][10]

Quantitative Analysis of Elaidic Acid in Food
The primary dietary sources of elaidic acid have historically been foods containing PHOs.[8]

[11] While regulatory actions have significantly reduced the use of PHOs, elaidic acid is still

present in some processed foods, fried items, and naturally in ruminant-derived products.
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Table 2: Elaidic Acid Content in Various Food Categories

Food Category
Primary Source of
Elaidic Acid

Typical Content
Range ( g/100g of
fat)

Reference(s)

Margarine &

Shortening

Partially

Hydrogenated

Vegetable Oils

Can be high,

historically up to 20-

30% of total fat

[9][12][13]

Commercially Baked

Goods

Partially

Hydrogenated

Vegetable Oils

Variable, depends on

fat used
[8][13]

Fried Foods

Partially

Hydrogenated Frying

Oils

Variable, depends on

oil and frying

conditions

[8][9][14]

Snacks &

Confectioneries

Partially

Hydrogenated

Vegetable Oils

Variable [13][15]

Beef & Lamb Products
Ruminant Fat

(Natural)

~0.1% of total fatty

acids
[8][9]

Dairy Products (Milk,

Butter)

Ruminant Fat

(Natural)

~0.1% of total fatty

acids
[6][8][9]

Note: Content can vary widely based on product formulation and manufacturing processes.

Data for PHO-containing products often reflects historical values before widespread

reformulation.

Metabolic Fate and Pathophysiological Role
Once ingested, elaidic acid is incorporated into various lipid pools, including plasma

phospholipids, triglycerides, and cholesteryl esters, and can become integrated into cell

membranes.[4][16] This incorporation alters membrane fluidity and impacts cellular function.

The primary health concerns associated with elaidic acid consumption are its detrimental
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effects on lipid metabolism and its role in promoting inflammation, oxidative stress, and other

cellular dysfunctions that contribute to chronic disease.

Dysregulation of Lipid Metabolism
A significant body of evidence from clinical trials demonstrates that dietary intake of elaidic
acid adversely affects the lipoprotein profile.[1][2][3][5] It is strongly associated with increased

levels of LDL cholesterol and decreased levels of HDL cholesterol, a pro-atherogenic

combination that elevates the risk of coronary heart disease.[1][2][4][5] One mechanism for this

is the increase in plasma cholesteryl ester transfer protein (CETP) activity, which facilitates the

transfer of cholesteryl esters from HDL to VLDL, ultimately lowering HDL levels.[6][10]

Furthermore, studies using human liver cell lines (e.g., HepG2, HuH-7) have shown that elaidic
acid upregulates hepatic lipogenesis (the synthesis of fatty acids and cholesterol).[1][2][17]

This is mediated by the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-

1c), a major transcription factor that controls the expression of lipogenic genes.[17]
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Caption: Elaidic Acid-Induced Hepatic Lipogenesis via SREBP-1c.

Pro-inflammatory and Pro-oxidative Effects
Elaidic acid intake is linked to systemic inflammation, a key factor in the pathogenesis of

atherosclerosis.[12][18] In vitro studies have demonstrated that elaidic acid stimulates the

expression of inflammatory mediators in macrophages and smooth muscle cells.[18][19]

One critical pathway involves the activation of the NLRP3 (NOD-like receptor protein 3)

inflammasome in liver Kupffer cells.[20] This activation is triggered by endoplasmic reticulum

stress (ERS) and subsequent activation of the mitogen-activated protein kinase (MAPK)

signaling pathway, leading to the release of pro-inflammatory cytokines like IL-1β.[12][20]
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Caption: Inflammasome Activation by Elaidic Acid.

Furthermore, elaidic acid has been shown to induce oxidative stress by increasing the

production of reactive oxygen species (ROS) and the expression of NADPH oxidase in

vascular smooth muscle cells, contributing to endothelial dysfunction and the progression of

atherosclerosis.[18][21]

Endoplasmic Reticulum Stress and Apoptosis
Beyond its role in inflammation, ERS is a direct mechanism of elaidic acid-induced cellular

damage. In neuronal cells (SH-SY5Y), elaidic acid treatment leads to the accumulation of

ROS and induces ERS, activating the GRP78/ATF4/CHOP signaling pathway, which ultimately
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culminates in apoptosis (programmed cell death).[21] This suggests potential neurotoxic effects

and provides a model for how TFAs can induce cell death in various tissues.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5779995/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elaidic Acid

ROS Accumulation
(Oxidative Stress)

Endoplasmic
Reticulum Stress (ERS)

 Contributes to

GRP78 Upregulation

ATF4 / CHOP Pathway

 Activates

Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kupffer Cell Culture

Treatment:
- Vehicle Control

- Elaidic Acid (EA)
- Inhibitor + EA

Harvest Cells & Supernatant
(e.g., after 24h)

RNA Extraction
-> RT-qPCR

Protein Lysis
-> Western Blot

Supernatant Collection
-> ELISA

Analysis of Gene Expression
(NLRP3, IL-1β)

Analysis of Protein Levels
(p-MAPK, Cleaved Caspase-1)

Quantification of Secreted
Cytokines (IL-1β)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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